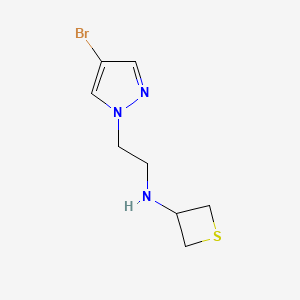
N-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)thietan-3-amine: is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom and an ethyl group linked to a thietan-3-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)thietan-3-amine typically involves the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.
Alkylation: The 4-bromo-1H-pyrazole is then alkylated with 2-bromoethylamine to form N-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)amine.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can target the bromine atom on the pyrazole ring, potentially leading to debromination.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediate: The compound can serve as an intermediate in the synthesis of more complex heterocyclic systems.
Catalysis: It may be used as a ligand in catalytic reactions due to its unique structural features.
Biology and Medicine:
Pharmacological Research: The compound’s structural similarity to known bioactive molecules makes it a candidate for drug discovery and development.
Biological Probes: It can be used as a probe to study biological pathways involving pyrazole derivatives.
Industry:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
4-Bromo-1H-pyrazole: Shares the pyrazole ring with a bromine substituent.
Thietan-3-amine: Contains the thietan-3-amine moiety.
N-(2-(1H-pyrazol-1-yl)ethyl)thietan-3-amine: Similar structure but without the bromine atom.
Uniqueness: N-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)thietan-3-amine is unique due to the combination of the brominated pyrazole ring and the thietan-3-amine moiety. This structural combination imparts distinct chemical reactivity and potential biological activity .
Eigenschaften
Molekularformel |
C8H12BrN3S |
|---|---|
Molekulargewicht |
262.17 g/mol |
IUPAC-Name |
N-[2-(4-bromopyrazol-1-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C8H12BrN3S/c9-7-3-11-12(4-7)2-1-10-8-5-13-6-8/h3-4,8,10H,1-2,5-6H2 |
InChI-Schlüssel |
ANCDPRGPACJVLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1)NCCN2C=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















